molecular formula C16H10O B12659138 Naphthobenzofuran CAS No. 76724-40-8

Naphthobenzofuran

Katalognummer: B12659138
CAS-Nummer: 76724-40-8
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: YTIFDAAZLZVHIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthobenzofuran is a fused heteroaromatic compound that consists of a benzofuran ring fused with a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthobenzofuran can be synthesized through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the microwave-assisted synthesis, where 1-naphthol is treated with 1-bromo-4-methoxy-2-nitrobenzene and potassium tert-butoxide in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-assisted synthesis due to its efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthobenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic aromatic substitution is a common reaction, particularly when the compound contains electron-withdrawing groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of naphthobenzofuran involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets depend on the specific application and derivative of this compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzofuran: Another fused heteroaromatic compound with similar structural properties.

    Benzofuran: A simpler structure compared to naphthobenzofuran, lacking the fused naphthalene ring.

    Naphthofuran: Similar to this compound but with different fusion patterns.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic semiconductor materials and bioactive compounds .

Eigenschaften

CAS-Nummer

76724-40-8

Molekularformel

C16H10O

Molekulargewicht

218.25 g/mol

IUPAC-Name

naphtho[1,2-g][1]benzofuran

InChI

InChI=1S/C16H10O/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-16(12)15/h1-10H

InChI-Schlüssel

YTIFDAAZLZVHIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.